molecular formula C13H12N2OS B1597543 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide CAS No. 347146-27-4

2-[(Phenylmethyl)thio]-pyridine-4-carboxamide

Cat. No.: B1597543
CAS No.: 347146-27-4
M. Wt: 244.31 g/mol
InChI Key: OZGBSJBGQSMJOR-UHFFFAOYSA-N
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Description

2-[(Phenylmethyl)thio]-pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a phenylmethylthio group at the 2-position and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiol Derivatives: From reduction reactions.

    Substituted Pyridines: From electrophilic aromatic substitution reactions.

Scientific Research Applications

2-[(Phenylmethyl)thio]-pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can engage in hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    2-[(Phenylmethyl)thio]-pyridine: Lacks the carboxamide group but shares the phenylmethylthio substitution.

    4-Aminopyridine: Contains an amino group instead of the phenylmethylthio group.

    2-[(Phenylmethyl)thio]-benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness: 2-[(Phenylmethyl)thio]-pyridine-4-carboxamide is unique due to the combination of the phenylmethylthio and carboxamide groups on the pyridine ring, which provides a distinct set of chemical and biological properties not found in the similar compounds listed above .

Properties

IUPAC Name

2-benzylsulfanylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13(16)11-6-7-15-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGBSJBGQSMJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376236
Record name 2-(Benzylsulfanyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-27-4
Record name 2-(Benzylsulfanyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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